2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
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Synthesis Analysis
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Synthesis and Chemical Properties
Research on compounds structurally related to "2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" highlights innovative synthetic pathways and the chemical properties of such molecules. Studies have developed efficient synthesis protocols for pyrazoline derivatives, including pyrazolo[1,5-a]pyrimidines, by exploring regioselectivity in 1,3-dipolar cycloaddition reactions and other synthetic methodologies. These synthetic approaches have enabled the production of compounds with diverse biological activities, demonstrating the chemical versatility and potential utility of these molecules in various scientific applications (Elnagdi et al., 1975).
Biological Activities
Several studies have focused on evaluating the biological activities of compounds structurally related to "2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine". These compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The antimicrobial activity is particularly notable against a variety of gram-positive and gram-negative bacteria, highlighting the potential of these compounds as therapeutic agents (Yasser H. Zaki et al., 2016).
Potential Applications in Medicinal Chemistry
The research into the synthesis and biological activities of compounds related to "2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" underscores their potential applications in medicinal chemistry. The demonstrated antimicrobial and anti-inflammatory properties suggest these compounds could serve as leads or models for the development of new therapeutic agents. Further research into their mode of action and optimization of their pharmacological profiles could pave the way for novel drug development (M. Rani et al., 2015).
Safety And Hazards
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Future Directions
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I hope this general information is helpful! If you have any more specific questions, feel free to ask.
properties
IUPAC Name |
2-cyclobutyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-15-7-8-16-12(10-15)9-13(14-16)11-4-3-5-11/h1,9,11H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHBDKUQUTCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN2C(=CC(=N2)C3CCC3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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